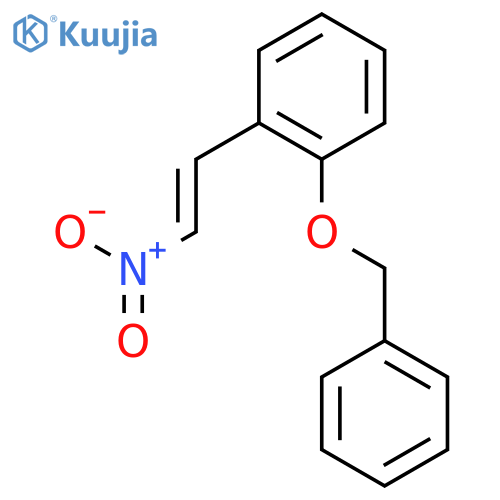

Cas no 40276-09-3 ((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)

(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene 化学的及び物理的性質

名前と識別子

-

- (E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene

- 1-(Benzyloxy)-2-[(E)-2-nitrovinyl]benzene

- 2-BENZYLOXY-TRANS-BETA-NITROSTYRENE

- TRANS-2-BENZYLOXY-TRANS-B-NITROSTYRENE

- 1-benzyloxy-2-(2-nitrovinyl)benzene

- 2-(benzyloxy)pyridin-3-amine

- 2-Benzyloxy-pyridin-3-ylamine

- 2-Benzyloxy-trans-β-nitrostyrene

- 3-Amino-2-benzyloxy-pyridin

- 3-Amino-2-benzyloxypyridine

- AC1Q518N

- AG-E-70108

- AGN-PC-00RWYM

- CTK4F2411

- Pyridine,3-amino-2-(benzyloxy)- (8CI)

- SureCN1936855

- 40276-09-3

- 2-Benzyloxy-trans- beta -nitrostyrene

- AKOS002344530

- Oprea1_171795

- 1-(Benzyloxy)-2-[(E)-2-nitroethenyl]benzene

- 1-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene

- STL506528

- AKOS015912955

- 2-Benzyloxy-trans-beta-nitrostyrene, 97%

-

- MDL: MFCD00666927

- インチ: InChI=1S/C15H13NO3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2/b11-10+

- InChIKey: SQPQKZLZYZFJBK-ZHACJKMWSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC=C2C=C[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 255.08954328g/mol

- どういたいしつりょう: 255.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.4

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- ゆうかいてん: 71-75 °C (lit.)

(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 41-51/53

- セキュリティの説明: 26-36/37/39-61

-

危険物標識:

- リスク用語:41-51/53

(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 638234-1G |

(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene |

40276-09-3 | 97% | 1G |

¥330.07 | 2022-02-24 |

(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzeneに関する追加情報

(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene (CAS No. 40276-09-3): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene, identified by its Chemical Abstracts Service (CAS) number 40276-09-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its benzyloxy and nitrovinyl functional groups, exhibits unique chemical properties that make it a valuable candidate for various applications, including medicinal chemistry, material science, and synthetic organic transformations. The structural features of this compound contribute to its reactivity and potential utility in the development of novel chemical entities.

The molecular structure of (E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene consists of a benzene ring substituted with a benzyloxy group at the C1 position and a 2-nitrovinyl group at the C2 position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with other chemical entities. The presence of the nitro group introduces a strong electron-withdrawing effect, which can modulate the reactivity of the adjacent double bond, making it a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in the applications of (E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene in pharmaceutical research. The compound's ability to undergo various chemical transformations, such as addition reactions, oxidation, and reduction, makes it a valuable building block for the synthesis of more complex molecules. Researchers have explored its potential in the development of novel therapeutic agents, particularly those targeting inflammatory diseases and cancer. The nitro group can be reduced to an amine, introducing a new site for further functionalization and leading to the creation of bioactive molecules.

One of the most compelling aspects of (E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene is its role in polymer science and material engineering. The compound's unsaturated nature allows it to participate in polymerization reactions, forming polymers with tailored properties. These polymers have shown promise in applications such as coatings, adhesives, and advanced materials for electronics. The benzyloxy group provides additional functionality that can be exploited to enhance material properties, such as thermal stability and mechanical strength.

Recent studies have also highlighted the compound's significance in photodynamic therapy (PDT). The nitro group can absorb light at specific wavelengths, generating reactive oxygen species that can selectively target diseased cells. When incorporated into drug delivery systems or photosensitizer formulations, (E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene has demonstrated potential in killing cancer cells while minimizing damage to healthy tissues. This application leverages the compound's ability to undergo photochemical reactions under controlled conditions.

The synthesis of (E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene involves multi-step organic reactions that highlight its synthetic utility. Starting from commercially available precursors such as benzaldehyde derivatives and nitromethane, chemists can construct the desired molecule through a series of well-established reactions. These include nucleophilic substitution reactions to introduce the benzyloxy group followed by vinylation reactions to incorporate the nitrovinyl moiety. The precise control over reaction conditions ensures high yields and purity, making it suitable for further downstream applications.

The electronic properties of (E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene have been extensively studied due to their implications in electronic materials. The conjugated system formed by the benzene ring and the double bond enhances charge transport properties, making it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its potential in creating novel materials with improved performance characteristics compared to existing commercial alternatives.

In conclusion,(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene (CAS No. 40276-09-3) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structural features enable it to serve as an important intermediate in pharmaceutical synthesis, a building block for advanced materials, and a component in photodynamic therapy strategies. As research continues to uncover new ways to exploit its chemical properties,(E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene is poised to play an increasingly significant role in addressing global challenges in medicine and materials science.

40276-09-3 ((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene) 関連製品

- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)

- 1094648-17-5(1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)

- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)

- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)

- 2138199-37-6(5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)

- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)

- 944885-43-2(butyl(1H-indol-4-yl)methylamine)

- 861928-17-8(2-Fluoro-3,6-diiodoanisole)

- 1193389-44-4(2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride)

- 37455-55-3(4-Methyl-2-propyl-1H-imidazole)